molecular formula C25H40O4 B070640 18-(Benzyloxy)-18-oxooctadecanoic acid CAS No. 189625-51-2

18-(Benzyloxy)-18-oxooctadecanoic acid

Cat. No.: B070640
CAS No.: 189625-51-2
M. Wt: 404.6 g/mol
InChI Key: XVVPERDGHHTWJI-UHFFFAOYSA-N
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Description

18-(Benzyloxy)-18-oxooctadecanoic Acid (CAS 189625-51-2) is a high-purity chemical compound supplied for laboratory research use. This compound, with a molecular formula of C 25 H 40 O 4 and a molecular weight of 404.59 g/mol, is a protected form of octadecanedioic acid, specifically the monobenzyl ester . It is characterized by its SMILES structure, O=C(O)CCCCCCCCCCCCCCCCC(OCC1=CC=CC=C1)=O . Researchers value this compound primarily as a key synthetic intermediate and building block in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid and a benzyl-protected carbonyl, makes it a versatile precursor for constructing more complex molecules. Computed physical properties include a density of 1.009 g/cm³ and a flash point of 167.98°C . This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions, which include recommendations to store the product sealed in a dry environment at room temperature . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

18-oxo-18-phenylmethoxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVPERDGHHTWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650739
Record name 18-(Benzyloxy)-18-oxooctadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189625-51-2
Record name 18-(Benzyloxy)-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-(benzyloxy)-18-oxooctadecanoic acid
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Advanced Synthetic Strategies and Methodologies for 18 Benzyloxy 18 Oxooctadecanoic Acid

Retrosynthetic Analysis of the 18-(Benzyloxy)-18-oxooctadecanoic Acid Framework

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The most apparent disconnection is at the benzylic ester linkage, which simplifies the target molecule into two key precursors: octadecanedioic acid and benzyl (B1604629) alcohol. This approach relies on the selective mono-esterification of a symmetrical dicarboxylic acid, a non-trivial synthetic step that requires careful control to prevent the formation of the di-ester by-product.

An alternative retrosynthetic approach involves the disconnection of a C-C bond within the octadecanoic acid backbone itself. This strategy would involve the coupling of two smaller, functionalized fragments. For instance, the molecule could be disconnected at the C9-C10 bond, leading to two nine-carbon synthons. One synthon would possess a terminal carboxyl group, while the other would be functionalized for coupling and subsequent elaboration to the benzyl ester. This approach, while potentially more complex, could offer greater control over the introduction of asymmetry.

A third strategy could involve a stepwise chain elongation approach, starting from a shorter dicarboxylic acid that is already mono-protected. This method would systematically add carbon units to the aliphatic chain until the desired 18-carbon length is achieved, with the benzyl ester group installed at an early stage. Each of these retrosynthetic pathways presents its own set of advantages and challenges, influencing the choice of specific synthetic methodologies.

Development and Optimization of Synthetic Pathways for the Octadecanoic Acid Backbone

The 18-carbon saturated dicarboxylic acid, octadecanedioic acid, forms the core of the target molecule. Its synthesis can be approached through various methods, including the modification of existing long-chain fatty acids or the assembly from shorter precursors.

Chain Elongation Techniques for Saturated Long-Chain Carboxylic Acids

The construction of long-chain dicarboxylic acids can be achieved through iterative chain elongation processes. One common method is the Arndt-Eistert homologation, which extends a carboxylic acid by one methylene (B1212753) unit. While effective, this multi-step process for a significant chain extension can be laborious.

Alternative strategies involve the coupling of two shorter-chain precursors. For example, the coupling of two molecules of a 9-carbon mono-ester mono-halide could yield the 18-carbon diester, which can then be selectively hydrolyzed. Another powerful technique is olefin metathesis. For instance, the self-metathesis of oleic acid, a readily available 18-carbon unsaturated fatty acid, followed by hydrogenation of the resulting double bond, can produce octadecanedioic acid.

Biotechnological approaches are also emerging for the synthesis of long-chain dicarboxylic acids. Certain yeast strains are capable of ω-oxidation of fatty acids, converting the terminal methyl group into a carboxylic acid. rsc.org This method offers a potentially more sustainable route to these valuable chemical building blocks.

Regioselective Functionalization of Aliphatic Chains

While the primary focus is on the terminal carboxyl groups, the regioselective functionalization of the aliphatic chain itself can be a powerful tool for creating analogues or introducing other functionalities. Directing a reaction to a specific methylene group within a long, unactivated alkane chain is a significant challenge.

Recent advances in C-H activation chemistry offer potential solutions. Using directing groups, it is possible to functionalize specific C-H bonds. While not directly applied to the synthesis of the title compound, these methods represent the frontier of aliphatic chain functionalization. For the synthesis of this compound, the key regioselective challenge lies in differentiating the two terminal carboxylic acids. This is typically achieved through statistical methods or by employing a protecting group strategy on a pre-formed octadecanedioic acid.

Benzylic Ester Formation and Cleavage Strategies

The final and crucial step in the synthesis is the formation of the benzyl ester. This can be accomplished through direct esterification or by employing the benzyl group as a protecting group for one of the carboxylic acid moieties.

Direct Esterification and Transesterification Approaches

Direct esterification of a carboxylic acid with benzyl alcohol is a common method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. organic-chemistry.orgnih.gov For the selective mono-esterification of a dicarboxylic acid, the reaction conditions must be carefully controlled, often using a large excess of the diacid to favor the mono-ester product.

Transesterification offers an alternative route. If the dimethyl or diethyl ester of octadecanedioic acid is available, one of the ester groups can be selectively transesterified with benzyl alcohol. researchgate.netwikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. acs.org Enzymatic methods, using lipases, are also highly effective for transesterification and can offer high selectivity.

Esterification Method Catalyst/Reagent Typical Conditions Key Features
Direct (Fischer) EsterificationH₂SO₄, p-TsOHReflux with water removalReversible; requires driving equilibrium. organic-chemistry.orgnih.gov
DCID-mediated EsterificationDichloroimidazolidinedione (DCID)Room temperatureMild conditions, good to excellent yields. organic-chemistry.org
TiO(acac)₂ Catalyzed EsterificationTiO(acac)₂HeatWater-tolerant, atom-efficient. organic-chemistry.org
Transesterification (Basic)NaOR, K₂CO₃VariesBase-catalyzed exchange of alcohol groups. acs.org
Transesterification (Acidic)H₂SO₄, Sc(OTf)₃RefluxAcid-catalyzed exchange of alcohol groups. masterorganicchemistry.comlibretexts.org

Protective Group Chemistry for Benzyloxy Moieties

The benzyl group is a widely used protecting group for carboxylic acids due to its stability under a range of conditions and its relatively mild removal. oup.comwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, octadecanedioic acid can be di-benzylated, and then one of the benzyl esters can be selectively cleaved. However, a more efficient approach is the selective mono-protection.

This can be achieved by reacting the diacid with a limited amount of a benzylating agent. Alternatively, the diacid can be converted to its cyclic anhydride, if sterically feasible, followed by ring-opening with benzyl alcohol.

The removal of the benzyl protecting group is typically accomplished by hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C). organic-chemistry.org This method is highly effective and proceeds under mild conditions, leaving most other functional groups intact.

Protecting Group Introduction Method Cleavage Method Advantages
Benzyl EsterBenzyl alcohol, acid catalyst; Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to many reagents; mild cleavage. oup.comwikipedia.orgorganic-chemistry.org
Methyl EsterMethanol, acid catalystSaponification (base), then acidificationReadily introduced; base-labile. oup.com
tert-Butyl EsterIsobutylene, acid catalystAcid (e.g., TFA)Stable to base; acid-labile. wikipedia.org

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into the long aliphatic chain of this compound opens up new avenues for its application in areas such as chiral polymers and asymmetric catalysis. The stereoselective synthesis of such chiral analogs necessitates precise control over the formation of stereocenters along the C18 backbone. Key strategies employed for this purpose include enzymatic resolutions and asymmetric catalytic hydrogenations.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes widely utilized for the kinetic resolution of racemic mixtures of alcohols and carboxylic acids due to their high enantio- and regioselectivity. mdpi.commdpi.com In the context of synthesizing chiral analogs of this compound, a racemic precursor bearing a hydroxyl group at a specific position on the octadecanoic acid chain can be subjected to lipase-catalyzed acylation or hydrolysis.

For instance, a racemic mixture of benzyl 18-hydroxyoctadecanoate could be subjected to enantioselective acylation using a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer, leaving the other unreacted. Subsequent separation of the acylated and unacylated enantiomers, followed by oxidation of the hydroxyl group to a carboxylic acid, would yield the desired chiral analogs of this compound. The efficiency of such resolutions is often high, with enantiomeric excesses (e.e.) exceeding 95% being achievable. researchgate.net

Dynamic Kinetic Resolution (DKR):

To overcome the 50% theoretical yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a compatible metal catalyst. For the synthesis of chiral alcohol precursors to this compound analogs, a combination of a lipase and a ruthenium-based racemization catalyst can be utilized to convert the entire racemic starting material into a single desired enantiomer of the acylated product, approaching theoretical yields of 100%. mdpi.com

Asymmetric Hydrogenation:

Another powerful technique for establishing chirality is the asymmetric hydrogenation of a prochiral precursor. For example, an unsaturated derivative of this compound, containing a carbon-carbon double bond at a specific position, can be hydrogenated using a chiral catalyst. Chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., DuPHOS), are effective for the enantioselective hydrogenation of unsaturated carboxylic acids. nih.gov This method allows for the direct formation of the chiral center with high enantioselectivity. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

Strategy Key Reagents/Catalysts Typical Enantiomeric Excess (e.e.) Theoretical Maximum Yield Advantages Disadvantages
Enzymatic Kinetic Resolution Lipases (e.g., CALB) >95% 50% High selectivity, mild reaction conditions Maximum 50% yield for one enantiomer
Dynamic Kinetic Resolution Lipase + Metal Catalyst (e.g., Ru-complex) >95% 100% High yield and high selectivity Requires compatible catalyst systems
Asymmetric Hydrogenation Chiral Metal Catalysts (e.g., Rh-DuPHOS) >95% 100% Direct, high enantioselectivity Requires specific unsaturated precursors

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles in Production

The industrial production of specialty chemicals like this compound is increasingly scrutinized through the lens of synthetic efficiency and green chemistry principles. The goal is to develop processes that are not only economically viable but also environmentally benign.

Conventional Synthesis:

A common laboratory-scale synthesis of this compound involves the mono-esterification of octadecanedioic acid. This can be achieved by reacting the diacid with benzyl alcohol in the presence of an acid catalyst. However, this approach often leads to a mixture of the desired monoester, the diester, and unreacted diacid, necessitating challenging purification steps, often involving chromatography. researchgate.net Such methods generally have low atom economy and generate significant waste.

Greener Alternatives:

To improve the sustainability of the synthesis, several strategies can be implemented:

Enzymatic Synthesis: Lipase-catalyzed esterification of octadecanedioic acid with benzyl alcohol in a solvent-free system or in a green solvent (e.g., 2-methyltetrahydrofuran) can offer high regioselectivity for the monoester, minimizing the formation of the diester byproduct. psu.edu This approach operates under mild conditions and reduces the need for hazardous acid catalysts and organic solvents.

Selective Protection: A more controlled approach involves the selective protection of one carboxylic acid group of octadecanedioic acid. For instance, reacting the diacid with a stoichiometric amount of a reagent that forms a temporary protecting group on one end, followed by benzylation of the other end, and subsequent deprotection can lead to the desired product with higher selectivity.

Green Chemistry Metrics:

To quantitatively compare the "greenness" of different synthetic routes, several metrics have been developed. mdpi.comethz.ch These include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more sustainable process. walisongo.ac.id

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is desirable. gcande.org

Table 2: Comparative Analysis of Synthetic Routes for this compound

Synthetic Route Key Steps Atom Economy Process Mass Intensity (PMI) E-Factor Key Green Chemistry Advantages/Disadvantages
Conventional Acid-Catalyzed Esterification Direct reaction of octadecanedioic acid and benzyl alcohol with an acid catalyst. Moderate High High Disadvantages: Low selectivity, formation of byproducts, use of hazardous catalysts, significant solvent waste from purification.
Lipase-Catalyzed Esterification Enzymatic reaction of octadecanedioic acid and benzyl alcohol. High Moderate Low Advantages: High selectivity, mild reaction conditions, biodegradable catalyst, potential for solvent-free conditions.
Selective Protection-Deprotection Multi-step process involving protection, benzylation, and deprotection. Low Very High Very High Disadvantages: Multiple steps, use of protecting groups, generation of more waste streams.

Chemical Reactivity and Mechanistic Investigations of 18 Benzyloxy 18 Oxooctadecanoic Acid

Reactions of the Carboxylic Acid Moiety

The terminal carboxylic acid group of 18-(benzyloxy)-18-oxooctadecanoic acid undergoes typical reactions characteristic of aliphatic carboxylic acids. These transformations are fundamental to its application as a linker, allowing for the covalent attachment to various substrates.

Esterification and Amidation Reactions

The carboxylic acid functionality can be readily converted into esters and amides through standard coupling methodologies. These reactions are pivotal for incorporating the long aliphatic chain of the molecule into larger structures.

Esterification: The esterification of the free carboxylic acid can be accomplished by reaction with a variety of alcohols under acidic catalysis or using coupling agents. For instance, the reaction with simple alcohols like methanol or ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid yields the corresponding methyl or ethyl diester of octadecanedioic acid. The use of milder conditions, often preferred to avoid potential side reactions, involves the use of activating agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Amidation: The formation of amides from the carboxylic acid moiety is another crucial transformation. This is typically achieved by reacting this compound with a primary or secondary amine. The reaction is often facilitated by the same coupling agents used for esterification, such as DCC or EDC, to form an activated intermediate that is then susceptible to nucleophilic attack by the amine. This method allows for the formation of a stable amide bond, connecting the long aliphatic chain to peptides, proteins, or other amine-containing molecules. The selective formation of monoamides from dicarboxylic acids is a well-established synthetic route. researchgate.net

ReactantReagent/CatalystProduct
Alcohol (R'-OH)Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC/DMAP)Diester
Amine (R'-NH₂)Coupling agent (e.g., EDC)Amide

Reduction and Oxidation Chemistry

The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting diol, with one hydroxyl group protected as a benzyl (B1604629) ether, can serve as a precursor for the synthesis of other bifunctional molecules. It is important to note that these reducing agents can also potentially reduce the benzyl ester, and therefore, careful control of reaction conditions is necessary to achieve selectivity.

The long aliphatic chain of this compound is generally resistant to oxidation under standard conditions. However, the carboxylic acid group itself is at a high oxidation state. Further oxidation of the molecule would typically target other functionalities if present or require harsh conditions that would likely cleave the molecule. In biological systems, long-chain dicarboxylic acids can undergo β-oxidation. researchgate.netnih.govnih.govnih.gov

Formation of Acid Halides and Anhydrides as Reactive Intermediates

To enhance the reactivity of the carboxylic acid group for nucleophilic acyl substitution, it can be converted into more reactive intermediates such as acid halides or anhydrides.

Acid Halides: The formation of an acid chloride is a common strategy to activate the carboxylic acid. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgpressbooks.pub The resulting acid chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters in high yields. A discussion in a chemical forum suggests that the synthesis of a mono acyl chloride from a mono-benzyl dicarboxylic acid ester can be challenging, with potential for side reactions if not performed under carefully controlled, anhydrous conditions. chemicalforums.com

Anhydrides: The carboxylic acid can also be converted into a mixed or symmetrical anhydride. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often facilitated by a dehydrating agent. wikipedia.org Alternatively, reaction of the carboxylic acid with an acid chloride can produce a mixed anhydride. libretexts.org These anhydrides serve as effective acylating agents, similar to acid halides, but are often less reactive and more selective. Some cyclic anhydrides can be synthesized from the corresponding dicarboxylic acid with gentle heating. libretexts.org

IntermediateReagent
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride
AnhydrideDehydrating agent or reaction with an acid chloride

Reactivity of the Benzyloxy Ester Linkage

The benzyl ester group serves as a protecting group for one of the carboxylic acid functionalities of the parent octadecanedioic acid. Its selective removal or transformation is a key step in many synthetic applications of this molecule.

Catalytic Hydrogenolysis for Benzyl Deprotection

The most common and efficient method for cleaving the benzyl ester is catalytic hydrogenolysis. This reaction involves the use of a heterogeneous catalyst, typically palladium on charcoal (Pd/C), in the presence of hydrogen gas. The reaction proceeds under mild conditions and results in the formation of the free carboxylic acid and toluene (B28343) as a byproduct. This deprotection strategy is highly chemoselective, as it generally does not affect other functional groups such as amides or alkyl esters. Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, can be a useful alternative to using hydrogen gas. fraunhofer.de

CatalystHydrogen SourceProduct
Palladium on charcoal (Pd/C)Hydrogen gas (H₂)Octadecanedioic acid
Palladium on charcoal (Pd/C)1,4-CyclohexadieneOctadecanedioic acid

Transesterification Reactions and Their Applications

While less common than hydrogenolysis for deprotection, the benzyl ester can undergo transesterification reactions. This process involves reacting this compound with another alcohol in the presence of an acid or base catalyst. This can be used to convert the benzyl ester into a different ester, for example, a methyl or ethyl ester, if desired for a particular synthetic route. The efficiency of the reaction depends on the relative reactivity of the alcohols and the reaction conditions. A catalytic transesterification promoted by a tetranuclear zinc cluster has been reported for benzyl esters under mild conditions. epa.gov

Transformations Involving the Aliphatic Chain

The extended C16 aliphatic chain of this compound presents a landscape of C-H bonds that are, in principle, susceptible to various chemical transformations.

Functionalization via Radical or Electrophilic Processes

The saturated hydrocarbon chain is generally unreactive. However, under specific conditions, it can undergo functionalization through radical or electrophilic pathways.

Radical Functionalization: Free radical halogenation, for instance, could introduce halogen atoms at various positions along the alkyl chain, typically with low selectivity, favoring tertiary over secondary over primary C-H bonds. However, in a linear chain like that of the title compound, a complex mixture of secondary halides would be expected. Other radical-mediated reactions, such as certain oxidations or nitrations, could also potentially modify the aliphatic backbone, though these often require harsh conditions and may lack selectivity.

Electrophilic Functionalization: Direct electrophilic attack on the alkane chain is challenging. However, "insertion" reactions catalyzed by superacids or certain transition metal complexes could hypothetically lead to functionalization, such as carbonylation or the introduction of other functional groups.

A representative table of potential, though not experimentally verified for this specific compound, functionalization reactions is presented below.

Reaction TypePotential ReagentsExpected Outcome (General)
Radical HalogenationCl₂, UV lightMixture of secondary chloroalkanes
Radical OxidationStrong OxidantsKetones, alcohols, or carboxylic acids
Electrophilic CarbonylationCO, H₂SO₄/HFCarboxylic acids at various positions

Cleavage Reactions and Degradation Studies

The long aliphatic chain of this compound can be cleaved under forcing conditions or through biological pathways.

Chemical Cleavage: Aggressive oxidation, for example with hot, concentrated nitric acid or potassium permanganate, would likely lead to the cleavage of the C-C bonds, resulting in a mixture of shorter-chain dicarboxylic acids. Ozonolysis, if any unsaturation were present in the chain, would be a more controlled method of cleavage.

Biological Degradation: In biological systems, long-chain fatty acids are typically degraded through metabolic pathways such as β-oxidation and ω-oxidation. β-oxidation involves the sequential removal of two-carbon units from the carboxyl end of the molecule. ω-oxidation, on the other hand, involves oxidation at the methyl terminus of the fatty acid chain. It is plausible that this compound could be a substrate for enzymes involved in these pathways, leading to its degradation into smaller molecules.

Kinetic and Thermodynamic Studies of Key Reactions

There is a complete absence of kinetic and thermodynamic data for any reaction involving this compound in the available literature. For analogous reactions, such as the esterification of long-chain dicarboxylic acids or the hydrolysis of their esters, several factors would influence the kinetics and thermodynamics.

Kinetics: The rate of reactions involving the carboxyl or ester groups would be influenced by steric hindrance around the reactive center, the nature of the catalyst used (if any), temperature, and the solvent. For reactions on the aliphatic chain, the bond dissociation energies of the C-H bonds would be a key factor in determining reaction rates, especially for radical processes.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For esterification or hydrolysis, the equilibrium position would be influenced by the relative stability of the reactants and products. Le Châtelier's principle is often employed in esterification reactions by removing water to drive the equilibrium towards the product.

Without experimental data, any quantitative discussion of reaction rates or equilibrium constants for this compound would be purely speculative.

Exploration of Reaction Mechanisms and Transition States

Detailed mechanistic studies, including the characterization of intermediates and transition states, have not been reported for this compound. However, the mechanisms of fundamental organic reactions that this molecule would likely undergo are well-established.

Radical Chain Mechanism: For a hypothetical radical halogenation, the mechanism would proceed through the classic steps of initiation (generation of halogen radicals), propagation (hydrogen abstraction from the alkyl chain to form an alkyl radical, followed by reaction with a halogen molecule), and termination (combination of radicals). The transition state for the hydrogen abstraction step would involve a partially broken C-H bond and a partially formed H-X bond (where X is the halogen).

Nucleophilic Acyl Substitution: Reactions at the carboxyl or ester groups, such as esterification or hydrolysis, would proceed via a nucleophilic acyl substitution mechanism. For example, acid-catalyzed hydrolysis of the benzyl ester would involve protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfers, and elimination of benzyl alcohol. The transition states in these reactions would involve the formation and breakdown of the tetrahedral intermediate.

Computational chemistry could, in principle, be used to model these reactions and calculate the energies of transition states and intermediates, providing theoretical insight into the reaction pathways. However, such studies for this compound have not been published.

Advanced Spectroscopic and Structural Elucidation of 18 Benzyloxy 18 Oxooctadecanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial overview of the molecule's functional groups and carbon backbone. For 18-(Benzyloxy)-18-oxooctadecanoic acid, the ¹H NMR spectrum would display characteristic signals for the benzyl (B1604629) group protons (typically δ 7.3-7.4 ppm for the aromatic ring and a singlet around δ 5.1 ppm for the benzylic -CH₂- group), the long methylene (B1212753) chain protons (a large multiplet at δ 1.2-1.6 ppm), the methylene groups adjacent to the carbonyls (triplets around δ 2.3 ppm), and a highly deshielded, often broad singlet for the carboxylic acid proton (δ 10-12 ppm) libretexts.org. The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbons of the ester and carboxylic acid (δ 170-180 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic chain carbons libretexts.org.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily between adjacent carbons (²J and ³J couplings). It would show correlations along the entire length of the C18 aliphatic chain, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-4 bond) correlations between protons and carbons. magritek.comnih.gov Key HMBC correlations for this molecule would include the signal from the benzylic protons (H-1') to the ester carbonyl carbon (C-18) and the aromatic carbons, as well as correlations from the protons on C-2 to the carboxylic acid carbonyl (C-1). This technique is indispensable for connecting the different functional fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
-COOH10.0 - 12.0 (s, 1H)~179H-2
C(O)O-CH₂-Ph-~174H-17, H-1'
-CH₂-Ph~5.1 (s, 2H)~66C-18, Aromatic Carbons
Aromatic -CH7.3 - 7.4 (m, 5H)128 - 136H-1'
α-CH₂ (-CH₂COOH)~2.35 (t, 2H)~34C-1, C-3, C-4
α'-CH₂ (-CH₂COO-)~2.30 (t, 2H)~34C-18, C-16, C-15
β-CH₂~1.6 (m, 4H)~25-
-(CH₂)₁₂-1.2 - 1.4 (m, 24H)29 - 30-

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a sample without the need for identical reference standards for the analyte. By integrating the signal of the analyte against that of a certified internal standard of known concentration, the absolute quantity of this compound can be determined with high precision. This technique is also invaluable for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the product in real-time by observing the changes in their respective NMR signal intensities.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound (C₂₅H₄₀O₄), the expected monoisotopic mass is 404.29266 g/mol epa.gov.

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids. In negative ion mode, the molecule is readily detected as the deprotonated ion [M-H]⁻ at m/z 403.2854. In positive ion mode, adducts such as [M+H]⁺ (m/z 405.3002) or [M+Na]⁺ (m/z 427.2821) can be observed. MALDI-MS is another soft ionization technique that can be used, particularly for less soluble compounds or for analysis within complex mixtures.

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govnih.gov The resulting fragmentation pattern provides a fingerprint that confirms the molecular structure.

For the [M-H]⁻ ion of a dicarboxylic acid monoester, characteristic fragmentation pathways include:

Loss of water (-18 Da): A common fragmentation for carboxylate anions.

Decarboxylation (-44 Da): Loss of CO₂ from the free carboxylic acid end. researchgate.net

Loss of benzyl alcohol (-108 Da): Cleavage of the ester group. researchgate.net

Loss of the benzyl group (-91 Da): Cleavage resulting in a C₇H₇ radical, particularly prominent in positive-ion mode fragmentation.

These fragmentation patterns allow for the differentiation of isomers and provide conclusive evidence for the positions of the carboxylic acid and benzyl ester groups.

Table 2: Predicted HRMS Fragments for this compound.
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFragment Identity
[M-H]⁻ (403.2854)385.2748H₂O[M-H-H₂O]⁻
[M-H]⁻ (403.2854)359.2899CO₂[M-H-CO₂]⁻
[M-H]⁻ (403.2854)295.2224C₇H₈O (Benzyl alcohol)[M-H-C₇H₈O]⁻
[M+H]⁺ (405.3002)313.2381C₇H₈ (Toluene)[M+H-C₇H₈]⁺
[M+H]⁺ (405.3002)91.0542C₁₈H₃₄O₄[C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing direct information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to polar bonds. The spectrum of this compound would be dominated by several key absorptions:

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer libretexts.orgdocbrown.info.

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (~2920 and 2850 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the aliphatic CH₂ groups nih.gov. Aromatic C-H stretches may be visible as weaker bands above 3000 cm⁻¹.

C=O Stretches (Carbonyls): This region is critical. Two distinct C=O stretching bands are expected: one for the carboxylic acid dimer around 1710 cm⁻¹ and one for the ester at a slightly higher frequency, around 1735 cm⁻¹ libretexts.org.

C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region is indicative of the C-O bond in the carboxylic acid and ester groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric bonds. Key features in the Raman spectrum would include:

C-H Stretches: Strong signals in the 2800-3000 cm⁻¹ region for the aliphatic chain.

C=O Stretch: The carbonyl stretches (~1710 and ~1735 cm⁻¹) are also visible in Raman, though often weaker than in IR researchgate.net.

Aromatic Ring Modes: The benzene ring of the benzyl group gives rise to characteristic sharp bands, including a C=C stretching mode around 1600 cm⁻¹.

C-C Stretches: The long carbon backbone produces signals in the fingerprint region (800-1200 cm⁻¹) that are sensitive to the chain's conformation.

Together, FT-IR and Raman spectroscopy provide a comprehensive and confirmatory profile of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds, providing detailed information on bond lengths, bond angles, and the spatial arrangement of atoms. For a molecule like this compound, this technique would reveal the conformation of the long aliphatic chain and the orientation of the terminal carboxylic acid and benzyl ester groups.

In the solid state, long-chain dicarboxylic acid monoesters are expected to exhibit ordered packing, primarily governed by intermolecular hydrogen bonding and van der Waals interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of characteristic supramolecular structures. Typically, carboxylic acids form dimeric motifs through hydrogen bonding between the carboxyl groups of two adjacent molecules.

A hypothetical data table summarizing the kind of crystallographic parameters that would be obtained from an X-ray diffraction study of a suitable crystalline derivative is presented below. The values are illustrative and based on typical data for similar organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5
b (Å)7.8
c (Å)45.0
α (°)90
β (°)95
γ (°)90
Volume (ų)1926
Z4
Calculated Density (g/cm³)1.15
Hydrogen Bond (O-H···O) (Å)2.65

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy, encompassing techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is indispensable for assigning the absolute stereochemistry of chiral molecules. While this compound itself is achiral, chiral derivatives can be synthesized, for instance, by introducing stereocenters into the aliphatic chain or by using a chiral alcohol in the ester group.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemical environment of the chromophore. The carboxylic acid and benzyl ester groups in the target molecule can act as chromophores. However, for chiral centers located far from these groups in the long aliphatic chain, their influence on the ECD signal might be weak. In such cases, derivatization to introduce a stronger chromophore closer to the stereocenter can be employed to enhance the signal and facilitate stereochemical assignment.

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the molecule's stereochemistry.

The stereochemical assignment is typically achieved by comparing the experimental ECD or ORD spectrum with that of a reference compound of known absolute configuration or with spectra predicted by quantum chemical calculations. For chiral derivatives of long-chain fatty acids, these techniques have been successfully used to determine the absolute configuration of stereogenic centers.

Below is an interactive data table illustrating the type of data that would be obtained from a chiroptical study of a hypothetical chiral derivative. The sign and magnitude of the Cotton effects are crucial for stereochemical assignment.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) / Molar Rotation [Φ] (deg cm² dmol⁻¹)
ECD215+5000
ECD240-3000
ORD225+15000
ORD250-10000

No Publicly Available Research Found on the Computational Chemistry and Molecular Modeling of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, datasets, or scholarly articles pertaining to the computational chemistry and molecular modeling of this compound could be identified. The stringent requirements for detailed, scientifically accurate information on this specific compound, as outlined in the user's request, cannot be met due to the absence of published studies in the public domain.

The investigation sought to uncover data related to several key areas of computational analysis for this compound:

Conformational Analysis and Energy Minimization: No studies were found that explored the various three-dimensional arrangements (conformers) of the molecule or calculated their relative energies to determine the most stable structures.

Quantum Chemical Calculations (DFT): There is no available research applying Density Functional Theory or similar quantum methods to analyze the electronic structure, predict reactivity, or forecast the spectroscopic properties of this specific molecule.

Molecular Dynamics Simulations: Searches yielded no information on simulations modeling the molecule's behavior, flexibility, or interactions within a solution over time.

Prediction of Spectroscopic Parameters: No theoretical calculations predicting spectroscopic data, such as NMR or IR spectra, for this compound have been published.

In Silico Reaction Pathway Studies: The scientific literature does not appear to contain any computational investigations into the potential reaction mechanisms or transition state geometries involving this compound.

While general computational methodologies for long-chain dicarboxylic acids and their esters exist, the explicit focus on "this compound" and the instruction to only use detailed research findings specific to it, prevent the generation of an article. The creation of content without supporting scientific research would be speculative and would not adhere to the required standards of accuracy and authoritativeness.

Therefore, the requested article focusing on the computational chemistry and molecular modeling of this compound cannot be generated at this time.

Applications of 18 Benzyloxy 18 Oxooctadecanoic Acid As a Synthetic Building Block and Functional Material Precursor

Design and Synthesis of Advanced Linker Molecules and PROTAC Components

The long aliphatic chain of 18-(Benzyloxy)-18-oxooctadecanoic acid makes it an attractive scaffold for the synthesis of linker molecules, particularly for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial as it dictates the distance and spatial orientation between the target protein and the E3 ligase, which in turn influences the efficiency of ternary complex formation and protein degradation.

The 18-carbon chain of this molecule can serve as a flexible and lipophilic spacer, potentially enhancing cell permeability of the resulting PROTAC. The terminal carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand, while the benzyl (B1604629) ester can be deprotected to reveal a second carboxylic acid for conjugation to a target protein ligand, or vice versa. This differential reactivity allows for a stepwise and controlled assembly of the PROTAC molecule.

Table 1: Potential Synthetic Utility in PROTAC Linker Design

Feature of this compound Implication for PROTAC Design
Long (C18) Aliphatic Chain Provides a flexible and extended linker to span the distance between the target protein and E3 ligase. May improve cell membrane permeability due to its lipophilic nature.
Terminal Carboxylic Acid Allows for straightforward amide bond formation with amine-functionalized E3 ligase ligands or protein-targeting warheads.

Development of Conjugates for Bioconjugation and Advanced Chemical Delivery Systems

The principles that make this compound suitable for PROTAC linkers also extend to its use in bioconjugation and the development of chemical delivery systems. The long aliphatic chain can act as a spacer arm to attach bioactive molecules, such as drugs, peptides, or imaging agents, to larger carriers like proteins, antibodies, or nanoparticles. This can improve the pharmacokinetic properties of the bioactive molecule, enhance its solubility, and provide a means for targeted delivery.

For instance, the carboxylic acid can be activated to form a stable amide bond with a lysine residue on a protein surface. Subsequent deprotection of the benzyl ester would then provide a handle for the attachment of another molecule of interest. This strategy could be employed in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

Precursor for Polymer and Macromolecule Synthesis

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and macromolecules.

As a molecule containing both a carboxylic acid and a protected carboxylic acid, it can be used in polycondensation reactions. After deprotection of the benzyl ester to yield octadecanedioic acid, this diacid can be reacted with diols or diamines to form polyesters or polyamides, respectively. The long C18 chain would impart flexibility and hydrophobicity to the resulting polymer backbone.

Alternatively, the mono-protected nature of this compound allows for its incorporation as a side chain or a terminal group in a polymer. For example, it could be reacted with a hydroxyl-terminated polymer to introduce a protected carboxylic acid at the chain end.

The carboxylic acid group of this compound can be used to graft it onto polymer backbones containing reactive functional groups, such as hydroxyl or amine groups. This "grafting onto" approach can be used to modify the surface properties of materials. For example, grafting this long-chain molecule onto a hydrophilic polymer could create an amphiphilic copolymer with interesting self-assembly properties. Subsequent deprotection of the benzyl ester would introduce carboxylic acid functionalities on the surface, which could be used for further chemical modifications or to alter the surface charge and wettability.

Fabrication of Self-Assembled Monolayers (SAMs) and Thin Films

Long-chain carboxylic acids are well-known for their ability to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as silver, gold, and copper. The carboxylic acid headgroup of this compound could anchor the molecule to a suitable substrate, while the long aliphatic chain would drive the self-assembly process through van der Waals interactions, leading to the formation of a densely packed and ordered monolayer.

The benzyl-protected ester at the terminus of the monolayer would present a chemically distinct surface. This benzyl group could be removed through hydrogenolysis, exposing a carboxylic acid-terminated surface. This "tunable" surface chemistry is highly desirable for applications in biosensors, electronics, and as a platform for further chemical reactions.

Development of Functionalized Surfaces and Interfaces

Building upon the concept of SAMs, this compound can be a key component in the development of more complex functionalized surfaces and interfaces. The ability to create a surface with protected carboxylic acids, and then selectively deprotect them, allows for the creation of patterned surfaces with regions of different chemical reactivity.

For example, a SAM of this molecule could be selectively deprotected in specific areas using techniques like microcontact printing or photolithography. The exposed carboxylic acid groups could then be used to immobilize biomolecules, such as DNA or proteins, in a spatially controlled manner. This would be highly valuable for the fabrication of microarrays and other bioanalytical devices.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Biological and Biomedical Research Potential of 18 Benzyloxy 18 Oxooctadecanoic Acid Derivatives

Investigation of Structural Modifications on Bioactivity Profiles

The bioactivity of 18-(Benzyloxy)-18-oxooctadecanoic acid derivatives is intrinsically linked to their chemical structure. Modifications to the parent molecule can significantly influence its physicochemical properties, such as lipophilicity, steric hindrance, and electronic distribution, thereby altering its interaction with biological targets. Key areas for structural modification include the benzyl (B1604629) group, the aliphatic chain, and the free carboxylic acid moiety.

Table 1: Potential Structural Modifications and Their Hypothesized Impact on Bioactivity

Modification Site Type of Modification Potential Impact on Bioactivity
Benzyl Group Substitution on the aromatic ring (e.g., with electron-donating or -withdrawing groups)Alteration of electronic properties could influence binding affinity to target proteins. Increased lipophilicity might enhance membrane permeability.
Aliphatic Chain Introduction of unsaturation (double or triple bonds), branching, or heteroatoms (e.g., oxygen, sulfur)Changes in chain flexibility and conformation can affect how the molecule fits into enzyme active sites. Introduction of polar groups could modify solubility and biodistribution.
Carboxylic Acid Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole, hydroxamic acid)Masking the negative charge can increase cell membrane penetration. Different functional groups can lead to varied interactions with target receptors or enzymes.

For instance, introducing substituents on the benzyl ring could modulate the molecule's ability to interact with hydrophobic pockets in enzymes or receptors. Similarly, altering the length or saturation of the 18-carbon chain could affect its recognition by fatty acid transport proteins and metabolic enzymes. The free carboxylic acid group is a prime target for modification to create prodrugs, where the active compound is released upon enzymatic cleavage within the cell.

Elucidation of Molecular Mechanisms of Action in Cellular Systems for Active Derivatives

Derivatives of this compound, as long-chain fatty acid analogues, could potentially exert their biological effects through various molecular mechanisms within cellular systems. Long-chain fatty acids and their metabolites are known to act as signaling molecules and modulators of key cellular processes.

One plausible mechanism is the interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism. Fatty acids and their derivatives can act as ligands for PPARs, influencing the transcription of genes involved in fatty acid oxidation and inflammation.

Another potential avenue of action is the modulation of enzyme activity. Long-chain acyl-CoAs, the activated forms of fatty acids, are known to allosterically regulate enzymes involved in energy metabolism. Derivatives of this compound, upon intracellular conversion to their CoA thioesters, could potentially inhibit or activate key enzymes, thereby altering metabolic pathways. For example, long-chain fatty acids have been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. nih.gov

Furthermore, these derivatives could be incorporated into cellular lipids, such as phospholipids (B1166683) and triglycerides, thereby altering membrane properties and lipid droplet dynamics. Such alterations can have profound effects on cell signaling, membrane protein function, and cellular stress responses.

Enzyme-Substrate Interactions and Inhibition Studies for Analogues

A crucial aspect of understanding the biomedical potential of these derivatives lies in studying their interactions with specific enzymes. As analogues of a long-chain dicarboxylic acid, they are likely to be recognized by enzymes involved in fatty acid metabolism.

Key enzymes to investigate include:

Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the activation of fatty acids to their CoA esters, a prerequisite for their metabolism. Studying the ability of this compound derivatives to serve as substrates for different ACS isoforms would provide insight into their tissue-specific uptake and metabolic channeling.

Carnitine Palmitoyltransferase (CPT) System: This system is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The bulky benzyl group might hinder the interaction with CPT1, potentially leading to an inhibition of mitochondrial fatty acid oxidation.

Enzymes of Peroxisomal β-oxidation: Dicarboxylic acids are primarily metabolized in peroxisomes. nih.gov Investigating the interaction of these derivatives with peroxisomal enzymes would be critical to understanding their metabolic fate and potential to modulate this pathway. Long-chain dicarboxylic acids have been shown to induce peroxisomal β-oxidation. nih.gov

Inhibition studies would be pivotal in identifying derivatives with therapeutic potential. For example, a derivative that selectively inhibits an enzyme involved in a disease process, such as an overactive lipase (B570770) in metabolic disorders, could be a valuable therapeutic lead.

Metabolic Pathways and Biotransformation of Derivatives

The ester bond is susceptible to hydrolysis by esterases, which are abundant in various tissues and plasma. This would release benzyl alcohol and the parent dicarboxylic acid, octadecanedioic acid. The rate of hydrolysis would depend on the structural features of the derivative, particularly any modifications near the ester linkage.

The resulting octadecanedioic acid would then likely enter the peroxisomal β-oxidation pathway, where it would be progressively shortened, yielding shorter-chain dicarboxylic acids and acetyl-CoA. nih.gov The benzyl alcohol would be metabolized, likely through oxidation to benzoic acid, which can then be conjugated and excreted.

It is also possible that the intact mono-benzyl ester undergoes cellular uptake and is activated to its CoA thioester at the free carboxyl group. This activated form could then be a substrate for various metabolic enzymes or be incorporated into complex lipids. Understanding the interplay between hydrolysis and cellular activation is key to predicting the biological activity of these derivatives.

Table 2: Predicted Metabolic Pathways for this compound

Metabolic Step Enzymes Involved (Hypothesized) Resulting Metabolites
Ester Hydrolysis CarboxylesterasesOctadecanedioic acid, Benzyl alcohol
Cellular Uptake Fatty Acid Transport Proteins (FATPs), CD36Intracellular this compound
Activation Acyl-CoA Synthetases18-(Benzyloxy)-18-oxooctadecanoyl-CoA
β-Oxidation (of Octadecanedioic acid) Peroxisomal Acyl-CoA Oxidases, Dehydrogenases, ThiolasesChain-shortened dicarboxylic acids, Acetyl-CoA
Benzyl Alcohol Metabolism Alcohol Dehydrogenase, Aldehyde DehydrogenaseBenzoic acid, Hippuric acid (after conjugation)

Structure-Activity Relationship (SAR) Studies of Functionalized Long-Chain Compounds

Systematic structure-activity relationship (SAR) studies are essential to optimize the biological activity of derivatives of this compound. SAR studies involve synthesizing a library of related compounds with specific structural variations and evaluating their effects in biological assays.

A primary focus of SAR studies would be to understand the influence of the chain length of the dicarboxylic acid. While the parent compound has an 18-carbon chain, synthesizing analogues with varying chain lengths (e.g., C12 to C22) could reveal an optimal length for a particular biological activity.

The nature of the ester group is another critical parameter. Replacing the benzyl group with other aromatic or aliphatic alcohols could fine-tune the compound's properties. For example, using a more labile ester could lead to a faster release of the active dicarboxylic acid, while a more stable ester would prolong the presence of the parent compound.

Furthermore, the position and type of functional groups on the aliphatic chain would be explored. The introduction of hydroxyl, keto, or amino groups could create new interaction points with biological targets and alter the metabolic stability of the molecule. By correlating these structural changes with observed biological effects, a clear SAR profile can be established, guiding the design of more potent and selective derivatives for potential therapeutic applications.

Environmental Aspects and Sustainable Chemistry of 18 Benzyloxy 18 Oxooctadecanoic Acid

Pathways of Environmental Degradation (e.g., Photolysis, Hydrolysis, Biodegradation)

The environmental persistence of 18-(benzyloxy)-18-oxooctadecanoic acid is determined by its susceptibility to various degradation processes. Due to its molecular structure, featuring a long aliphatic chain and a benzyl (B1604629) ester group, it is subject to degradation through photolysis, hydrolysis, and biodegradation.

Photolysis: The benzyl ester moiety of this compound is the primary site for photochemical reactions. Benzyl esters are known to undergo photodecarboxylation upon exposure to ultraviolet (UV) light atamankimya.comacs.org. This process would likely lead to the cleavage of the ester bond, generating octadecanedioic acid and benzyl radicals. The benzyl radicals can then undergo a variety of subsequent reactions, such as dimerization to form bibenzyl, or reaction with oxygen to form benzyl alcohol and benzaldehyde. In aqueous environments, the photolysis of benzyltrimethylammonium (B79724) salts, a related structure, has been shown to produce benzyl alcohol, toluene (B28343), and bibenzyl isomers rsc.orgresearchgate.net. The presence of naturally occurring photosensitizers in the environment could also influence the rate and pathway of photodegradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by acids or bases. Under acidic conditions, the hydrolysis is a reversible reaction that would yield octadecanedioic acid and benzyl alcohol. In alkaline environments, the hydrolysis, also known as saponification, is irreversible and results in the formation of the carboxylate salt of octadecanedioic acid and benzyl alcohol. The rate of hydrolysis is influenced by factors such as pH and temperature google.com. Studies on the hydrolysis of long-chain fatty acid esters have shown that the reaction kinetics can be complex, and steric hindrance from the long alkyl chain may affect the rate mdpi.comsolvent-recyclers.comscientificupdate.comnih.gov.

Biodegradation: The long aliphatic chain of this compound makes it a likely substrate for microbial degradation. Microorganisms, particularly bacteria and fungi, are known to degrade long-chain alkanes and fatty acids through metabolic pathways such as β-oxidation wikipedia.org. In this process, the alkyl chain is sequentially shortened by two-carbon units. For compounds containing both an alkyl chain and an aromatic ring, such as alkylbenzenes, biodegradation often initiates with the oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation wikipedia.orgwhiterose.ac.uk. The aromatic ring can also be a target for microbial attack, often leading to ring cleavage and further degradation into central metabolic intermediates nih.govrsc.orgresearchgate.netnih.govoup.comsemanticscholar.org. It is plausible that the biodegradation of this compound would proceed through a combination of these pathways, starting with the hydrolysis of the ester bond to separate the aliphatic and aromatic moieties, followed by their independent degradation.

Degradation PathwayKey Reactive MoietyPrimary Products (Predicted)Influencing Factors
Photolysis Benzyl esterOctadecanedioic acid, Benzyl alcohol, Benzaldehyde, Toluene, BibenzylUV radiation, Photosensitizers
Hydrolysis Ester linkageOctadecanedioic acid, Benzyl alcohol, Octadecanedioate saltpH, Temperature
Biodegradation Aliphatic chain, Aromatic ringShorter-chain dicarboxylic acids, Benzoic acid, Central metabolic intermediatesMicrobial populations, Oxygen availability, Nutrients

Assessment of Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. A known chemical synthesis method for long-chain fatty diacid monobenzyl esters involves a two-step process: first, the esterification of the dicarboxylic acid to a dibenzyl ester, followed by a partial hydrolysis to yield the desired monoester. This process can be evaluated against the twelve principles of green chemistry.

Conventional Synthesis Route Analysis:

A patented method for preparing long-chain fatty diacid monobenzyl esters involves the following steps:

Esterification: The long-chain dicarboxylic acid (e.g., octadecanedioic acid) is reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), and a solvent like toluene, to form the dibenzyl ester.

Partial Hydrolysis: The resulting dibenzyl ester is then partially hydrolyzed using a base, such as potassium hydroxide, in a solvent like benzyl alcohol, to yield the monobenzyl ester.

Green Chemistry Assessment of the Conventional Route:

Green Chemistry PrincipleAssessment of the Conventional SynthesisPotential for Improvement
Prevention The multi-step process generates byproducts and waste streams.A one-pot synthesis or a more selective catalytic system could reduce waste.
Atom Economy The atom economy is not optimal due to the formation of water in the esterification and the use of stoichiometric base in the hydrolysis.Catalytic methods with higher atom economy, such as enzymatic synthesis, would be preferable.
Less Hazardous Chemical Syntheses The use of toluene, a hazardous solvent, and p-toluenesulfonic acid, a corrosive catalyst, poses environmental and safety risks reddit.comhaltermann-carless.comcanada.canih.govnih.govilo.org.Replacement of toluene with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) should be explored whiterose.ac.ukrsc.orgwhiterose.ac.uk. Use of solid acid catalysts or enzymes would be safer alternatives to PTSA.
Designing Safer Chemicals The final product's safety profile would need to be assessed.Not directly applicable to the synthesis process itself.
Safer Solvents and Auxiliaries Toluene is a significant concern. Benzyl alcohol is also used in excess.Solvent-free conditions or the use of benign solvents are key areas for improvement.
Design for Energy Efficiency The process involves heating for extended periods.Catalysts that operate under milder conditions (lower temperature and pressure) would reduce energy consumption.
Use of Renewable Feedstocks Octadecanedioic acid can be derived from renewable sources like vegetable oils. Benzyl alcohol can also be produced from renewable feedstocks.Maximizing the use of bio-based starting materials would enhance the sustainability of the process.
Reduce Derivatives The two-step process involves the formation of an intermediate (dibenzyl ester).A direct, selective mono-esterification would be a significant improvement.
Catalysis The use of a stoichiometric amount of base in the hydrolysis step is not catalytic.Employing a catalytic hydrolysis method or a selective enzymatic approach would be more sustainable.
Design for Degradation The product is expected to be biodegradable.This principle is inherent to the product's structure.
Real-time analysis for Pollution Prevention Not specified in the available literature, but would be important for industrial scale-up.Implementation of in-process monitoring to control reaction conditions and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention The use of flammable solvents and corrosive acids presents safety hazards.Transitioning to less hazardous materials and milder reaction conditions would improve safety.

Greener Alternative: Enzymatic Synthesis

A more sustainable approach to the synthesis of dicarboxylic acid monoesters is through enzymatic catalysis. Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions mdpi.comnih.govmdpi.comgoogle.com. The use of an immobilized lipase (B570770) could allow for the direct and selective mono-esterification of octadecanedioic acid with benzyl alcohol, potentially in a solvent-free system or in a green solvent. This would eliminate the need for hazardous reagents like toluene and PTSA, reduce the number of reaction steps, and likely lead to a higher atom economy and lower E-Factor (Environmental Factor) mdpi.comscientificupdate.comwikipedia.orgnih.govoulu.fi.

Waste Minimization and Byproduct Utilization Strategies

Effective waste management is a critical component of a sustainable chemical process. The conventional synthesis of this compound presents several opportunities for waste minimization and byproduct utilization.

Waste Stream Analysis of the Conventional Synthesis:

The primary waste streams and byproducts from the described chemical synthesis include:

Solvent Waste: Toluene used in the esterification step.

Catalyst Waste: Neutralized p-toluenesulfonic acid.

Byproducts: Dibenzyl ether formed from the self-condensation of benzyl alcohol, and unreacted dibenzyl octadecanoate from the partial hydrolysis.

Excess Reagents: Unreacted benzyl alcohol.

Strategies for Waste Minimization and Byproduct Utilization:

Solvent Recycling: Toluene can be recovered from the reaction mixture by distillation and recycled for subsequent batches. Implementing efficient solvent recovery systems is a standard practice in industrial chemistry to reduce costs and environmental emissions solvent-recyclers.commaratek.comreliancelab.co.zaelchemy.comdiva-portal.org.

Catalyst Recovery and Reuse: While PTSA is typically neutralized, creating salt waste, the use of a heterogeneous solid acid catalyst could allow for simple filtration and reuse, significantly reducing waste.

Byproduct Valorization:

Dibenzyl Ether: This byproduct has applications as a plasticizer, a solvent in perfumery, and in organic synthesis atamankimya.comatamanchemicals.comwikipedia.org. It can be separated from the reaction mixture and potentially sold as a co-product. Alternatively, it can be converted back to valuable chemicals. For instance, dibenzyl ether can be oxidized to produce benzaldehyde, a widely used flavoring and fragrance agent, or converted to benzyl chloride google.comgoogle.com.

Excess Reagent Recovery: Excess benzyl alcohol can be recovered by distillation and reused in subsequent esterification reactions.

Future Perspectives and Emerging Research Avenues for 18 Benzyloxy 18 Oxooctadecanoic Acid

Integration into Supramolecular Assemblies and Nanomaterials

The amphiphilic character of 18-(benzyloxy)-18-oxooctadecanoic acid makes it an excellent candidate for the construction of ordered supramolecular structures. The long C18 alkyl chain can drive self-assembly through hydrophobic interactions in aqueous media, while the carboxylic acid and benzyloxycarbonyl groups can participate in hydrogen bonding and π-π stacking interactions, respectively.

Future research is anticipated to focus on its use as a building block for various nanomaterials:

Liposomes and Micelles: The molecule could be incorporated into lipid bilayers to form functionalized liposomes for drug delivery. The carboxylic acid group can be used to attach targeting ligands or imaging agents to the surface of these nanocarriers.

Nanofibers and Gels: Under specific pH and solvent conditions, the molecule could self-assemble into nanofibers, leading to the formation of hydrogels or organogels. These materials have potential applications in tissue engineering and as matrices for controlled release of therapeutics.

Surface Modification: The compound can be used to modify the surfaces of solid nanoparticles (e.g., gold, silica) to enhance their stability in biological media and to introduce further functionalities.

Potential NanomaterialKey Structural Feature UtilizedProspective Application
Functionalized LiposomesAmphiphilic nature, terminal COOHTargeted drug delivery
Self-Assembled NanofibersLong alkyl chain, H-bondingTissue scaffolding, controlled release
Modified Gold NanoparticlesCarboxylic acid for surface anchoringBiosensing, in vivo imaging

Exploration of Novel Catalytic Transformations for Derivatization

The chemical reactivity of this compound at its two distinct termini—the carboxylic acid and the benzyl (B1604629) ester—opens up numerous possibilities for creating a diverse library of derivatives. Future research will likely explore a range of catalytic transformations.

Selective Carboxylic Acid Activation: Advanced coupling agents could be used to selectively react the carboxylic acid with a wide range of amines, alcohols, and other nucleophiles to create functional amides and esters.

Catalytic Hydrogenolysis of the Benzyl Ester: The benzyl group is a well-known protecting group that can be removed under mild catalytic hydrogenation conditions to yield the corresponding dicarboxylic acid. This allows for orthogonal chemical modifications at both ends of the molecule.

C-H Activation along the Alkyl Chain: Emerging catalytic methods for site-selective C-H functionalization could be applied to the long aliphatic chain to introduce new functional groups, such as hydroxyl or amino groups, creating complex polyfunctional molecules.

Transformation TypeReagents/CatalystsResulting StructurePotential Use
AmidationPeptide coupling reagents (e.g., HATU)Long-chain amidesBioactive molecules, polymers
HydrogenolysisPd/C, H₂Octadecanedioic acidPolymer synthesis
C-H HydroxylationP450-type biocatalystsHydroxylated derivativesPrecursors for polyesters

Advanced Applications in Targeted Therapeutics and Diagnostics

Long-chain fatty acids and their derivatives are known to have various biological activities and can be used in drug delivery systems. nih.gov this compound could serve as a versatile linker molecule in the development of sophisticated therapeutic and diagnostic agents.

Prodrug Design: The carboxylic acid moiety can be linked to a drug molecule, while the lipophilic chain enhances membrane permeability. The benzyl ester could be designed for cleavage by specific enzymes found in target tissues, leading to localized drug release.

Linkers for Antibody-Drug Conjugates (ADCs): As a long, flexible linker, it could be used to attach a potent cytotoxic drug to a monoclonal antibody. The length of the C18 chain could be optimized to ensure proper folding and activity of both the antibody and the drug.

Diagnostic Probes: The carboxylic acid can be conjugated to a fluorescent dye or a radioisotope, creating a diagnostic agent. The long alkyl chain could facilitate association with lipid-rich structures or cells for targeted imaging.

Scale-Up Synthesis and Industrial Relevance

For any compound to be industrially relevant, its synthesis must be scalable, cost-effective, and sustainable. Future research will need to address the efficient production of this compound.

Biocatalytic Synthesis: The use of enzymes, such as lipases, for the selective mono-esterification of octadecanedioic acid could provide a green and highly selective route to the desired product.

Continuous Flow Chemistry: Developing a continuous flow process for the synthesis could improve yield, reduce reaction times, and enhance safety compared to traditional batch processes.

Renewable Feedstocks: Investigating the synthesis of the octadecanedioic acid precursor from renewable sources, such as vegetable oils, would significantly enhance the industrial appeal and sustainability of the final product. fraunhofer.de

Interdisciplinary Research Collaborations and Translational Studies

The full potential of this compound will be realized through collaborations between chemists, materials scientists, biologists, and clinicians.

Materials Science and Medicine: Joint efforts will be crucial to design and test nanomaterials based on this compound for in vivo applications, such as drug delivery and tissue engineering.

Synthetic Chemistry and Process Engineering: Collaboration is needed to translate laboratory-scale synthesis into a viable industrial process.

Pharmacology and Clinical Research: Translational studies will be essential to evaluate the efficacy and safety of any therapeutic or diagnostic agents developed using this molecule, paving the way for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 18-(Benzyloxy)-18-oxooctadecanoic acid, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves esterification of octadecanedioic acid with benzyl alcohol under acidic or coupling-agent conditions. Key steps include protecting the carboxylic acid group and optimizing reaction time/temperature to minimize side products. Validate purity using HPLC (≥95% purity threshold) and NMR (to confirm ester linkage and absence of unreacted precursors). For structural confirmation, FT-IR can identify carbonyl (C=O) stretches at ~1730 cm⁻¹ (ester) and ~1700 cm⁻¹ (acid), while mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 370.57 (C₂₂H₄₂O₄) .

Q. How should researchers handle and characterize the physicochemical stability of this compound?

  • Methodological Answer : The compound is hygroscopic and thermally sensitive. Store under inert gas (e.g., argon) at 2–8°C in amber glass vials to prevent ester hydrolysis. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Note that decomposition products may include octadecanedioic acid (via benzyloxy group cleavage) and benzyl alcohol, detectable via GC-MS .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer : Despite lacking GHS hazard classification, use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of fine powders. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes. Avoid aqueous solutions due to potential hydrolysis; use anhydrous solvents like THF or DCM for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from batch-specific impurities or residual catalysts. Perform solubility screening in a graded series (hexane → DMSO) with sonication. Reactivity contradictions (e.g., ester stability under basic conditions) require kinetic studies using pH-varied buffers and monitoring via UV-Vis spectroscopy (λ = 260 nm for benzyloxy group absorption). Cross-reference findings with X-ray crystallography to correlate molecular packing with reactivity .

Q. What experimental designs are optimal for studying its role in lipid-based drug delivery systems?

  • Methodological Answer : Incorporate the compound into nanostructured lipid carriers (NLCs) via hot homogenization. Optimize parameters:

  • Lipid phase : Blend with triglycerides (e.g., tristearin) at 70–80°C.
  • Surfactant selection : Use poloxamers (e.g., Pluronic F68) for colloidal stability.
  • Characterization : Measure particle size (DLS), zeta potential (≥|−30 mV|), and drug-loading efficiency (HPLC). Assess in vitro release profiles in simulated intestinal fluid (pH 6.8) .

Q. How does the benzyloxy group influence metabolic pathways in biological studies?

  • Methodological Answer : The benzyloxy moiety resists enzymatic hydrolysis compared to methyl/ethyl esters, making it useful for probing esterase activity. Conduct in vitro metabolism assays with liver microsomes (e.g., rat S9 fraction) and monitor metabolites via LC-QTOF-MS . Compare degradation rates with control compounds (e.g., methyl ester analogs) to quantify metabolic stability .

Q. What strategies mitigate interference from this compound in spectroscopic analyses of complex mixtures?

  • Methodological Answer : In mixtures with overlapping NMR signals (e.g., aliphatic protons), use 2D NMR techniques (HSQC, HMBC) to resolve spin systems. For MS interference, apply high-resolution mass filters (Orbitrap) or isotopic labeling (e.g., ¹³C-benzyl group) to distinguish target ions from background noise .

Key Research Gaps and Recommendations

  • Synthetic Optimization : Lack of published catalytic systems for high-yield synthesis warrants exploration of enzyme-mediated esterification (e.g., lipases).
  • Toxicology Data : Absence of ecotoxicological profiles necessitates Daphnia magna or algae growth inhibition tests per OECD guidelines .
  • Advanced Applications : Potential as a photo-responsive surfactant remains unexplored; UV-triggered cleavage studies are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.